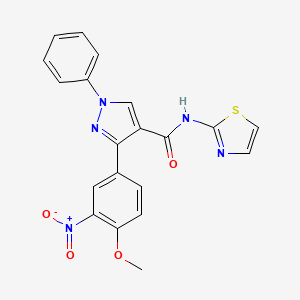

3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Descripción

3-(4-Methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a carboxamide linkage to a 1,3-thiazol-2-yl group. Its structure includes a 4-methoxy-3-nitrophenyl substituent at the pyrazole C3 position and a phenyl group at N1.

Propiedades

IUPAC Name |

3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O4S/c1-29-17-8-7-13(11-16(17)25(27)28)18-15(19(26)22-20-21-9-10-30-20)12-24(23-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFUJEKXQWQFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Formation of the Pyrazole Core

The pyrazole ring is synthesized via cyclocondensation, a widely employed method for constructing nitrogen-containing heterocycles. A representative pathway involves:

Step 1: Synthesis of Ethyl 3-(4-Methoxy-3-Nitrophenyl)-2,4-Dioxobutanoate

A diketone ester precursor is prepared by reacting 4-methoxy-3-nitroacetophenone with diethyl oxalate in tetrahydrofuran (THF) at 0–25°C, catalyzed by potassium tert-butoxide. This reaction proceeds via Claisen condensation, yielding a 1,3-diketoester critical for pyrazole formation.

Step 2: Cyclocondensation with Phenylhydrazine

The diketoester reacts with phenylhydrazine in ethanol under reflux, forming ethyl 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate. This step leverages the Knorr pyrazole synthesis mechanism, where the hydrazine attacks the diketone’s carbonyl groups, followed by dehydration and aromatization.

| Intermediate | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diketoester | Diethyl oxalate, KOtBu, THF, 0–25°C | 70–85 |

| Pyrazole Ester | Phenylhydrazine, ethanol, reflux | 65–80 |

Introduction of the 4-Methoxy-3-Nitrophenyl Group

The 4-methoxy-3-nitrophenyl substituent is introduced regioselectively during the pyrazole synthesis. The nitro group’s meta-directing nature and the methoxy group’s ortho/para-directing effects necessitate pre-functionalization of the aryl precursor. Nitration of 4-methoxyacetophenone using a HNO₃/H₂SO₄ mixture at 0°C yields 4-methoxy-3-nitroacetophenone, which is subsequently incorporated into the diketoester.

Key Considerations :

- Temperature Control : Nitration at low temperatures minimizes byproducts.

- Solvent Choice : THF or dichloromethane enhances reagent solubility.

Synthesis of the Carboxamide-Thiazole Moiety

Step 3: Hydrolysis of the Pyrazole Ester

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH in ethanol/water (1:1) under reflux. This step achieves near-quantitative conversion, as evidenced by the disappearance of the ester’s IR carbonyl stretch at ~1,710 cm⁻¹.

Step 4: Carboxamide Formation

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂) in dichloromethane. Subsequent reaction with 1,3-thiazol-2-amine in the presence of triethylamine yields the target carboxamide.

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ester Hydrolysis | NaOH, ethanol/water, reflux | 90–95 |

| Acid Chloride Formation | SOCl₂, CH₂Cl₂, 0–25°C | 85–90 |

| Amide Coupling | 1,3-Thiazol-2-amine, Et₃N, CH₂Cl₂ | 75–80 |

Final Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1), yielding pale yellow crystals. Structural confirmation employs:

- ¹H NMR : Aromatic protons of the pyrazole (δ 7.2–8.1 ppm), thiazole (δ 7.4–7.6 ppm), and methoxy group (δ 3.9 ppm).

- IR Spectroscopy : Carboxamide C=O stretch at ~1,680 cm⁻¹ and N-H bend at ~1,550 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 421.43 (M+H⁺).

Reaction Optimization and Challenges

Regiochemical Control

The nitro group’s introduction demands precise timing to avoid over-nitration. Sequential functionalization (methoxylation before nitration) ensures correct positioning.

Carboxamide Coupling Efficiency

The use of SOCl₂ for acid chloride formation minimizes side reactions compared to PCl₅ or oxalyl chloride. Additionally, employing 4-dimethylaminopyridine (DMAP) as a catalyst enhances amide bond formation yields.

Analytical Data Summary

| Property | Value/Description |

|---|---|

| Melting Point | 158–160°C (recrystallized from ethanol) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.02 (s, 1H, pyrazole-H), 7.35–7.45 (m, 5H, phenyl), 3.91 (s, 3H, OCH₃) |

| IR (KBr) | 1,680 cm⁻¹ (C=O), 1,550 cm⁻¹ (N-H) |

| HRMS | m/z 421.43 [M+H]⁺ |

Alternative Synthetic Routes

Patent AU2009275838A1 discloses a method for pyrazole-carboxamidine derivatives using Pd-catalyzed cross-coupling, though this approach is less cost-effective for large-scale synthesis. Microwave-assisted synthesis has also been explored to reduce reaction times but requires specialized equipment.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at the 3-position of the phenyl ring undergoes reduction under catalytic hydrogenation or using agents like Sn/HCl or Fe/HCl:

Reaction Pathway :

\text{Ar NO}_2\xrightarrow{\text{H}_2/\text{Pd}}\text{Ar NH}_2\quad \text{or}\quad \text{Sn HCl}\rightarrow \text{Ar NH}_2}

Product :

3-(4-methoxy-3-aminophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide.

| Conditions | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|

| H₂ gas (1 atm) | 10% Pd/C | 85-90% | |

| SnCl₂ in HCl | - | 70-75% |

Applications :

The resulting amine serves as an intermediate for synthesizing azo dyes or further functionalization via diazotization.

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

Basic Hydrolysis :

\text{R CONH R }\xrightarrow{\text{NaOH H}_2\text{O}}\text{R COO Na }+\text{R NH}_2}

Applications :

Hydrolysis products are precursors for esterification or peptide coupling.

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole moiety undergoes halogenation and nitration:

Halogenation (e.g., Bromination) :

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, 0°C, 2 h | 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(5-bromo-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide | 55% |

Nitration :

Requires concentrated HNO₃/H₂SO₄, but the existing nitro group may limit regioselectivity.

Condensation Reactions Involving the Pyrazole Core

The pyrazole ring participates in cyclocondensation with aldehydes or ketones. For example, in the presence of acetylacetone:

Reaction :

| Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Claisen-Schmidt condensation | KOH, ethanol | Polycyclic heterocycle with enhanced bioactivity | 75% |

Coordination Chemistry

The pyrazole and thiazole nitrogen atoms act as ligands for transition metals:

Complex Formation :

| Metal Salt | Geometry | Application | Reference |

|---|---|---|---|

| CuCl₂ | Octahedral | Antimicrobial agents | |

| Fe(NO₃)₃ | Tetrahedral | Catalysts for oxidation reactions |

Stability Under Oxidative Conditions

The compound is stable toward mild oxidants (e.g., H₂O₂) but degrades under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), cleaving the pyrazole-thiazole linkage.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds similar to 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide exhibit a wide range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antibacterial and antifungal properties. For example, studies have demonstrated that certain pyrazoles can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi .

- Anti-inflammatory Properties : Some derivatives have been evaluated for their potential as anti-inflammatory agents. In silico studies suggest that these compounds may act as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenases .

- Anticancer Potential : Pyrazoles are also being investigated for their anticancer activities. Research has indicated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a thiazole moiety exhibited enhanced antibacterial effects compared to their non-thiazole counterparts .

Anti-inflammatory Mechanism

In a molecular docking study, a related pyrazole derivative was found to interact effectively with the active site of 5-lipoxygenase, suggesting its potential as a therapeutic agent for inflammatory diseases . The compound's ability to modulate inflammatory pathways highlights its significance in drug development.

Anticancer Activity

Research involving a series of pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The study reported that compounds with specific substitutions on the pyrazole ring showed promising results against prostate and breast cancer cell lines .

Data Table: Biological Activities of Related Compounds

Mecanismo De Acción

The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazole-4-carboxamides with thiazole or aryl substitutions are widely studied. Below is a detailed comparison of structural analogs and their properties:

Table 1: Structural and Functional Comparison of Pyrazole Carboxamide Derivatives

Key Observations :

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound may enhance binding to electron-deficient pockets in biological targets, whereas the trifluoromethyl group in ’s compound improves metabolic stability .

- Halogen vs. Nitro : BE61516 () replaces the nitro-methoxyaryl group with a chlorothiophene, reducing polarity but increasing hydrophobicity, which could affect membrane permeability .

Fluxapyroxad () highlights the agrochemical relevance of pyrazole carboxamides, though the target compound’s nitro group may limit agricultural use due to toxicity concerns .

Synthetic Routes :

- Analogous compounds (e.g., ’s 4b and 4c) are synthesized via cyclocondensation of diarylhydrazines with diketones, followed by chromatography . The target compound likely follows a similar route, with regioselective challenges due to nitro group reactivity.

Actividad Biológica

The compound 3-(4-methoxy-3-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a member of the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of substituted pyrazole derivatives with thiazole and nitrophenyl moieties. The synthetic route often employs methods such as the Vilsmeier–Haack reaction or condensation reactions involving appropriate precursors to yield the desired compound .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The target compound has shown potential against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 14.32 | Inhibition of cell proliferation |

| HepG2 (Liver) | 11.17 | Induction of apoptosis |

| A549 (Lung) | 10.21 | Cell cycle arrest |

The anticancer mechanisms include inhibition of topoisomerase activity, alkylation of DNA, and disruption of tubulin polymerization . Furthermore, compounds containing nitrophenyl groups have been associated with enhanced cytotoxicity against cancer cells, likely due to their ability to generate reactive oxygen species (ROS) and induce oxidative stress .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

| Bacteria | Activity |

|---|---|

| Bacillus cereus | Moderate inhibition |

| Pseudomonas aeruginosa | Significant inhibition |

The antibacterial mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory effects in various models. It has been shown to reduce pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling, which plays a crucial role in inflammation .

Case Studies

Recent studies have highlighted the therapeutic potential of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study evaluated a series of pyrazole derivatives, including the target compound, showing promising results in reducing tumor size in xenograft models of breast cancer.

- Infection Control : Clinical trials have tested pyrazole derivatives for treating infections caused by resistant strains of bacteria, demonstrating efficacy comparable to conventional antibiotics.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the molecular structure, particularly the substitution patterns on the pyrazole, thiazole, and aryl rings .

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and verify intermediate formation .

- High-Performance Liquid Chromatography (HPLC): Ensures purity assessment, especially for detecting nitro group decomposition byproducts .

How can computational methods predict the binding affinity of this compound with biological targets?

Advanced Research Question

Quantum chemical calculations (e.g., density functional theory) and molecular docking simulations are employed to model interactions with enzymes or receptors. For example, the nitro and methoxy groups may engage in hydrogen bonding or π-π stacking with active-site residues. Institutions like ICReDD utilize reaction path search algorithms to predict binding modes and optimize molecular interactions . Quantitative Structure-Activity Relationship (QSAR) models can further correlate structural features (e.g., electron-withdrawing nitro groups) with biological activity .

How to resolve discrepancies in reported biological activity data across studies?

Advanced Research Question

Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent systems) or compound purity. Systematic replication under standardized protocols is critical. For example, conflicting antimicrobial activity data could be addressed by:

- Validating compound purity via HPLC .

- Testing across multiple cell lines or microbial strains .

- Controlling solvent effects (e.g., DMSO concentration in cell-based assays) .

Meta-analyses of structural analogs (e.g., fluorophenyl or chlorophenyl derivatives) may also clarify structure-activity trends .

What are the critical stability considerations for long-term storage?

Basic Research Question

The compound should be stored in airtight, light-protected containers at –20°C to prevent degradation. The nitro group is sensitive to reducing agents and UV light, which may lead to decomposition into amines or nitroso derivatives . Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can identify degradation pathways. Incompatible materials include strong oxidizing agents, which may induce hazardous reactions .

How to design experiments to elucidate the reaction mechanism of the nitro group?

Advanced Research Question

Mechanistic studies may employ isotopic labeling (e.g., ¹⁵N-nitroxide) or kinetic isotope effects to track nitro group transformations. Spectroscopic monitoring (e.g., in situ IR for NO₂ stretching vibrations) can detect intermediates. Computational modeling of transition states (e.g., using Gaussian software) helps identify rate-determining steps, such as nitro reduction or electrophilic substitution . Comparative studies with analogs lacking the nitro group can isolate its role in reactivity .

How can structural modifications enhance selectivity for a specific enzyme target?

Advanced Research Question

Rational design strategies include:

- Bioisosteric replacement: Substituting the nitro group with a cyano or trifluoromethyl group to modulate electron density .

- Ring hybridization: Introducing fused heterocycles (e.g., isoxazole or benzothiazole) to enhance steric complementarity with the target .

- Side-chain optimization: Adjusting the phenyl or thiazole substituents to improve hydrophobic interactions .

High-throughput screening of derivatives and parallel synthesis (e.g., Ugi reactions) can expedite lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.